3-Bromoisoxazole-5-carboxamide
Overview
Description
3-Bromoisoxazole-5-carboxamide is a heterocyclic compound that features a five-membered isoxazole ring with a bromine atom at the third position and a carboxamide group at the fifth position. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisoxazole-5-carboxamide typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is known as the (3 + 2) cycloaddition reaction. The nitrile oxide can be generated in situ from an oxime and an oxidizing agent. The reaction conditions often involve the use of copper (I) or ruthenium (II) catalysts .
Industrial Production Methods: In industrial settings, the synthesis of isoxazole derivatives, including this compound, can be achieved through metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoisoxazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The isoxazole ring can undergo oxidation or reduction, leading to different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives .
Scientific Research Applications
3-Bromoisoxazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Isoxazole derivatives are explored for their potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Bromoisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, leading to its biological effects. The exact mechanism depends on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic pathways .
Comparison with Similar Compounds
Isoxazole-3-carboxamide: Similar structure but lacks the bromine atom.
3-Chloroisoxazole-5-carboxamide: Similar structure with a chlorine atom instead of bromine.
3-Iodoisoxazole-5-carboxamide: Similar structure with an iodine atom instead of bromine.
Uniqueness: 3-Bromoisoxazole-5-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications .
Properties
IUPAC Name |
3-bromo-1,2-oxazole-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-3-1-2(4(6)8)9-7-3/h1H,(H2,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEASCPSKJDUEKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00709066 | |
Record name | 3-Bromo-1,2-oxazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00709066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241897-93-7 | |
Record name | 3-Bromo-1,2-oxazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00709066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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